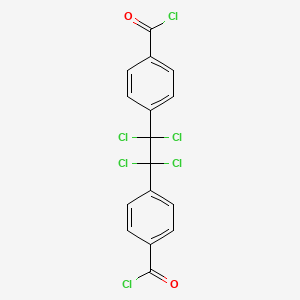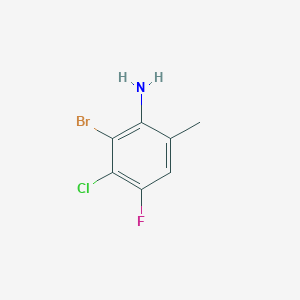
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline (DCTN) is an organic compound used in a variety of scientific research applications. It is a member of the aniline family, a class of aromatic compounds containing a six-membered ring of carbon and nitrogen atoms. DCTN has a wide range of properties, including strong solubility in a variety of solvents, low vapor pressure, and high boiling point. It is an important reagent for organic synthesis and as a catalyst in reactions.
科学的研究の応用
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline is widely used in scientific research applications. It is an important reagent for organic synthesis and as a catalyst in reactions. It is also used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It has been used in the synthesis of a variety of drugs and other compounds, including antifungal agents, antiviral agents, and anti-cancer agents. It has also been used in the synthesis of dyes and pigments, as well as in the production of polymers and other materials.
作用機序
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline acts as a catalyst in the reaction of 5-chloro-2-nitro-4-trifluoromethylaniline with dibromo-N,N-dipropylpropane to form the desired product. The reaction is believed to involve the formation of a cyclic intermediate, which is then attacked by the nucleophile. The reaction is believed to proceed through a series of steps, including the formation of an intermediate, the attack of the nucleophile, and the elimination of a leaving group.
Biochemical and Physiological Effects
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties, as well as being able to inhibit the growth of certain types of cancer cells. It has also been found to have antioxidant activity, which may be beneficial in preventing the damage caused by free radicals. Additionally, it has been found to have antifungal properties, which may be beneficial in treating fungal infections.
実験室実験の利点と制限
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline is its high solubility in a variety of solvents, which makes it easy to use in a variety of reactions. Additionally, it has a low vapor pressure and high boiling point, which makes it easier to use in reactions that require higher temperatures. However, N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline also has some limitations, such as its high cost and the fact that it is not as widely available as other compounds.
将来の方向性
The use of N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline in scientific research applications has been increasing in recent years, and there are a number of potential future directions for its use. One potential direction is the development of new synthetic methods for its synthesis. Additionally, research could be conducted to explore its potential uses in the synthesis of new pharmaceuticals, biochemicals, and other organic compounds. Additionally, research could be conducted to further explore its biochemical and physiological effects, as well as its potential applications in the treatment of diseases. Finally, research could be conducted to explore its potential applications in the production of polymers and other materials.
合成法
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline can be synthesized through a variety of methods. One of the most common methods is by the reaction of 5-chloro-2-nitro-4-trifluoromethylaniline with dibromo-N,N-dipropylpropane. This reaction is carried out in the presence of a base, such as sodium hydroxide, and produces the desired product in high yield. Other methods of synthesis include the reaction of 5-chloro-2-nitro-4-trifluoromethylaniline with dibromo-N,N-dipropylpropane in the presence of an acid, such as hydrochloric acid, and the reaction of 5-chloro-2-nitro-4-trifluoromethylaniline with dibromo-N,N-dipropylpropane in the presence of a Lewis acid, such as aluminum chloride.
特性
IUPAC Name |
5-chloro-2-nitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O2/c1-3-5-18(6-4-2)11-8-10(14)9(13(15,16)17)7-12(11)19(20)21/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIWGWAHUDNLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)


![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)
![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)

![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)



